molecular formula C17H17F3N2O4 B2848086 4-(1-(3-(Trifluoromethyl)benzoyl)piperidin-4-yl)morpholine-3,5-dione CAS No. 2034467-08-6

4-(1-(3-(Trifluoromethyl)benzoyl)piperidin-4-yl)morpholine-3,5-dione

Cat. No.: B2848086
CAS No.: 2034467-08-6
M. Wt: 370.328
InChI Key: LDMGYIWNUONTIA-UHFFFAOYSA-N
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Description

4-(1-(3-(Trifluoromethyl)benzoyl)piperidin-4-yl)morpholine-3,5-dione is a complex organic compound featuring a trifluoromethyl group attached to a benzoyl moiety, which is further linked to a piperidine ring and a morpholine-3,5-dione structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-(3-(Trifluoromethyl)benzoyl)piperidin-4-yl)morpholine-3,5-dione typically involves multiple steps:

  • Formation of the Benzoyl Intermediate: : The synthesis begins with the introduction of the trifluoromethyl group to the benzoyl ring. This can be achieved through electrophilic aromatic substitution using trifluoromethylating agents such as trifluoromethyl iodide in the presence of a catalyst like copper(I) iodide.

  • Piperidine Ring Formation: : The next step involves the formation of the piperidine ring. This can be done by reacting the benzoyl intermediate with piperidine under basic conditions, often using sodium hydride or potassium carbonate as the base.

  • Morpholine-3,5-dione Formation: : The final step is the cyclization to form the morpholine-3,5-dione ring. This can be achieved by reacting the piperidine intermediate with a suitable dione precursor under acidic or basic conditions, depending on the specific reagents used.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using industrial-grade reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the carbonyl groups in the benzoyl and morpholine-3,5-dione moieties, potentially converting them to alcohols.

    Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions, especially under strong nucleophilic conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.

Major Products

    Oxidation: N-oxides of the piperidine ring.

    Reduction: Alcohol derivatives of the benzoyl and morpholine-3,5-dione moieties.

    Substitution: Substituted derivatives where the trifluoromethyl group is replaced by other nucleophiles.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology and Medicine

In biological and medicinal research, 4-(1-(3-(Trifluoromethyl)benzoyl)piperidin-4-yl)morpholine-3,5-dione may be investigated for its potential pharmacological properties. The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of drugs, making this compound a candidate for drug development.

Industry

In the industrial sector, this compound could be used in the development of new materials or as a precursor for the synthesis of agrochemicals and pharmaceuticals.

Comparison with Similar Compounds

Similar Compounds

  • 4-(1-(3-(Trifluoromethyl)benzoyl)piperidin-4-yl)morpholine-2,5-dione
  • 4-(1-(3-(Trifluoromethyl)benzoyl)piperidin-4-yl)morpholine-3,4-dione

Uniqueness

Compared to similar compounds, 4-(1-(3-(Trifluoromethyl)benzoyl)piperidin-4-yl)morpholine-3,5-dione may exhibit unique reactivity due to the specific positioning of the trifluoromethyl group and the morpholine-3,5-dione ring. This structural arrangement can influence its chemical stability, reactivity, and interaction with biological targets, making it a distinct entity in its class.

Properties

IUPAC Name

4-[1-[3-(trifluoromethyl)benzoyl]piperidin-4-yl]morpholine-3,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17F3N2O4/c18-17(19,20)12-3-1-2-11(8-12)16(25)21-6-4-13(5-7-21)22-14(23)9-26-10-15(22)24/h1-3,8,13H,4-7,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDMGYIWNUONTIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2C(=O)COCC2=O)C(=O)C3=CC(=CC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17F3N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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